molecular formula C12H16N4O2 B15207051 tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate

tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate

Cat. No.: B15207051
M. Wt: 248.28 g/mol
InChI Key: CILHONBNMCHILJ-UHFFFAOYSA-N
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Description

tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are widely found in natural products, synthetic drugs, and functional materials.

Chemical Reactions Analysis

tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .

Scientific Research Applications

tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate include other triazolo[4,3-a]pyridine derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example:

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate

InChI

InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-7-9-4-5-16-8-14-15-10(16)6-9/h4-6,8H,7H2,1-3H3,(H,13,17)

InChI Key

CILHONBNMCHILJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=NN=CN2C=C1

Origin of Product

United States

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